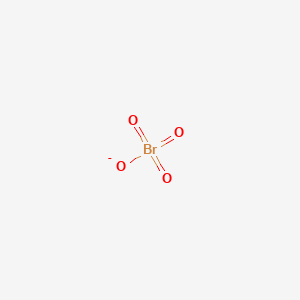

Perbromate

説明

特性

CAS番号 |

16474-32-1 |

|---|---|

分子式 |

BrO4- |

分子量 |

143.9 g/mol |

IUPAC名 |

perbromate |

InChI |

InChI=1S/BrHO4/c2-1(3,4)5/h(H,2,3,4,5)/p-1 |

InChIキー |

LLYCMZGLHLKPPU-UHFFFAOYSA-M |

SMILES |

[O-]Br(=O)(=O)=O |

正規SMILES |

[O-]Br(=O)(=O)=O |

製品の起源 |

United States |

Foundational & Exploratory

The Elusive Perbromate: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The perbromate ion (BrO₄⁻), the final member of the halogen oxoanion series, remained a notable gap in synthetic inorganic chemistry for many years. While perchlorates and periodates were well-known and readily synthesized, the synthesis of this compound proved to be a significant challenge. Its eventual discovery and the subsequent development of various synthetic routes have provided valuable insights into the chemistry of high-oxidation-state halogens. This technical guide provides an in-depth overview of the history of this compound's discovery and a detailed examination of the key methods developed for its synthesis.

The Historic Challenge and First Success

For a long time, attempts to synthesize the this compound ion through conventional chemical oxidation methods were unsuccessful.[1][2] This led to speculation that the ion might be inherently unstable. The breakthrough finally came in 1968 when Evan H. Appelman successfully synthesized this compound through a radiochemical method involving the beta decay of selenium-83.[1][3] This discovery demonstrated that the this compound ion could indeed exist and spurred further research into more conventional chemical synthesis routes.[2]

Synthetic Methodologies

Several methods for the synthesis of this compound have been developed since its initial discovery. These range from the use of powerful and hazardous oxidizing agents to more recent, milder approaches and electrochemical techniques.

Beta Decay of Selenium-83 (The Discovery)

The first synthesis of this compound was achieved by the beta decay of a selenate salt containing the radioactive isotope selenium-83.[3] This "hot atom" process provided the initial proof of the existence of the this compound ion.

Reaction: ⁸³SeO₄²⁻ → ⁸³BrO₄⁻ + β⁻

A rubidium salt of the newly formed this compound was subsequently isolated.[4] While of immense historical importance, this method is not practical for large-scale synthesis due to the reliance on radioactive materials.

Oxidation by Xenon Difluoride

One of the first successful chemical syntheses of this compound involved the oxidation of bromate (BrO₃⁻) with the powerful oxidizing agent xenon difluoride (XeF₂).[5]

Experimental Protocol:

-

Reactants: Sodium bromate (NaBrO₃) and xenon difluoride (XeF₂).

-

Procedure: An aqueous solution of sodium bromate is reacted with solid xenon difluoride. The reaction proceeds as follows: NaBrO₃(aq) + XeF₂(s) + H₂O(l) → NaBrO₄(aq) + Xe(g) + 2HF(aq)

-

Workup and Purification: The resulting solution contains this compound, unreacted bromate, and fluoride ions. The excess bromate can be precipitated and removed. The this compound can then be isolated as a salt, for example, by precipitation with a suitable cation like cesium or rubidium.

Oxidation by Elemental Fluorine

A more scalable and convenient method for this compound synthesis involves the oxidation of bromate with elemental fluorine gas in an alkaline solution.[6][7]

Experimental Protocol:

-

Reactants: Sodium bromate (NaBrO₃), sodium hydroxide (NaOH), and fluorine gas (F₂).

-

Reaction Vessel: A reaction vessel resistant to fluorine, such as one made of nickel or a suitable polymer, is required. The reaction should be conducted in a well-ventilated fume hood with appropriate safety precautions for handling highly toxic and corrosive fluorine gas.

-

Procedure: Fluorine gas is bubbled through a cooled, alkaline solution of sodium bromate. The reaction is: BrO₃⁻(aq) + F₂(g) + 2OH⁻(aq) → BrO₄⁻(aq) + 2F⁻(aq) + H₂O(l)

-

Workup and Purification: After the reaction is complete, the solution is purged with an inert gas to remove any unreacted fluorine. The this compound can be separated from the remaining bromate and fluoride ions through fractional crystallization or ion-exchange chromatography. The product can be isolated as a salt, such as potassium this compound (KBrO₄), by adding a potassium salt solution.

Electrochemical Synthesis

More recently, electrochemical methods have been developed for the synthesis of this compound, offering a potentially more controlled and environmentally friendly approach. This method typically involves the anodic oxidation of a bromate solution using a high-overpotential anode, such as boron-doped diamond (BDD).[8][9]

Experimental Protocol:

-

Electrolytic Cell: A divided or undivided electrolytic cell can be used. A divided cell with an ion-exchange membrane separating the anolyte and catholyte is often preferred to prevent the reduction of the newly formed this compound at the cathode.

-

Anode: Boron-doped diamond (BDD) electrode.

-

Cathode: A suitable material such as platinum or stainless steel.

-

Electrolyte: An aqueous solution of sodium bromate (NaBrO₃).

-

Procedure: A constant current or potential is applied to the cell. At the BDD anode, bromate ions are oxidized to this compound ions. The this compound yield is reported to be around 1% when starting from bromate.[8]

-

Workup and Purification: The resulting solution containing this compound and unreacted bromate can be purified using methods similar to those for the chemical synthesis routes, such as fractional crystallization.

Reaction of Hypobromite and Bromate

A newer and more effective synthesis method discovered in 2011 involves the reaction of hypobromite (BrO⁻) and bromate (BrO₃⁻) ions in an alkaline solution.[6][10]

Experimental Protocol:

-

Reactants: An alkaline solution of sodium hypobromite containing sodium bromate.

-

Procedure: The reaction is allowed to proceed over several days. The formation of this compound is established via techniques like LC-MS/MS.[6][7][10]

-

Reaction: The exact stoichiometry and mechanism are complex, but it represents a milder route to this compound formation.

-

Workup and Purification: The separation of this compound from the reaction mixture would likely involve chromatographic techniques due to the similarity of the anions present.

Quantitative Data

Table 1: Comparison of this compound Synthesis Methods

| Synthesis Method | Oxidizing Agent | Starting Material | Typical Yield | Conditions |

| Beta Decay | - (Nuclear Transmutation) | ⁸³SeO₄²⁻ | Trace amounts | Radioactive decay |

| Xenon Difluoride Oxidation | XeF₂ | BrO₃⁻ | Moderate | Aqueous solution |

| Fluorine Gas Oxidation | F₂ | BrO₃⁻ | Good | Alkaline aqueous solution, cooled |

| Electrochemical Synthesis | Anodic Oxidation | BrO₃⁻ | ~1% (from bromate) | Boron-Doped Diamond anode |

| Hypobromite/Bromate Reaction | Disproportionation/Redox | BrO⁻ + BrO₃⁻ | - | Alkaline aqueous solution, prolonged reaction time |

Table 2: Spectroscopic Data for the this compound Ion (BrO₄⁻)

| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

| Infrared (IR) Spectroscopy | ~880 | ν₃ (antisymmetric stretch) | [11] |

| ~630 | ν₄ (antisymmetric bend) | [11] | |

| Raman Spectroscopy | ~795 | ν₁ (symmetric stretch) | [12] |

| ~330 | ν₂ (symmetric bend) | [12] |

Note: The exact peak positions can vary slightly depending on the cation and the physical state (solid or solution).

Table 3: Thermodynamic Properties of the this compound Ion

| Property | Value | Units | Conditions |

| Standard Enthalpy of Formation (ΔH°f) | +13.8 | kJ/mol | aqueous |

| Standard Gibbs Free Energy of Formation (ΔG°f) | +108.9 | kJ/mol | aqueous |

| Standard Molar Entropy (S°) | +199.2 | J/(mol·K) | aqueous |

| Standard Reduction Potential (E°) | +1.85 | V | BrO₄⁻/BrO₃⁻ in acidic media[4] |

| Standard Reduction Potential (E°) | +0.68 | V | BrO₄⁻/Br⁻ at pH 14[3] |

Visualizing Synthesis Pathways

The following diagrams illustrate the logical flow of the key chemical and electrochemical synthesis methods for this compound.

Caption: Key chemical and electrochemical pathways to this compound synthesis.

Caption: A timeline of key milestones in this compound discovery and synthesis.

Conclusion

The journey from the initial, challenging discovery of this compound to the development of several viable synthetic routes is a testament to the persistence and ingenuity of inorganic chemists. While still requiring careful handling and specialized conditions for its synthesis, the availability of this compound has allowed for a more complete understanding of the properties and reactivity of bromine in its highest oxidation state. The methodologies outlined in this guide provide a comprehensive resource for researchers interested in the synthesis and study of this once-elusive ion.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound. A riddle, wrapped in a mystery, inside an enigma; but perhaps there is a key. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 3. grokipedia.com [grokipedia.com]

- 4. webqc.org [webqc.org]

- 5. The balanced equation for the formation of this compound ion. | Filo [askfilo.com]

- 6. Two new methods of synthesis for the this compound ion: chemistry and determination by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Step-by-step guide for electrochemical generation of highly oxidizing reactive species on BDD for beginners - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Two new methods of synthesis for the this compound ion: chemistry and determination by LC-MS/MS. | Semantic Scholar [semanticscholar.org]

- 11. Crossroads of vibrational (infrared and Raman) spectroscopy and X-ray powder diffraction in identification and characterization of some minerals – advantages and limitations. A review | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

- 12. static.horiba.com [static.horiba.com]

An In-depth Technical Guide to the Fundamental Properties of the Perbromate Ion (BrO₄⁻)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The perbromate ion (BrO₄⁻), the oxyanion of bromine in its +7 oxidation state, represents a fascinating yet challenging species in halogen chemistry. Historically elusive to synthesize, its study reveals a unique combination of high thermodynamic oxidizing power and surprising kinetic inertness. This technical guide provides a comprehensive overview of the fundamental properties of the this compound ion, including its synthesis, structure, spectroscopic characteristics, thermodynamic properties, and reactivity. Detailed experimental protocols for its synthesis and characterization are provided, alongside quantitative data organized for clarity and comparative analysis. Visualizations of its molecular structure and relevant experimental workflows are included to facilitate a deeper understanding of this intriguing ion. While direct applications in drug development are not yet established, this guide serves as a foundational resource for researchers exploring the potential of high-valent halogen species in various scientific domains.

Synthesis of the this compound Ion

The synthesis of the this compound ion proved to be a significant challenge for chemists for many years. Unlike its lighter and heavier halogen counterparts, perchlorate (ClO₄⁻) and periodate (IO₄⁻), this compound cannot be readily synthesized by conventional oxidation routes.[1]

Fluorine Oxidation Method

One of the most effective and scalable methods for producing this compound is through the oxidation of bromate (BrO₃⁻) with fluorine gas in an alkaline solution.[2][3]

Reaction:

BrO₃⁻(aq) + F₂(g) + 2OH⁻(aq) → BrO₄⁻(aq) + 2F⁻(aq) + H₂O(l)

Experimental Protocol: Synthesis of Potassium this compound (KBrO₄) via Fluorine Oxidation

This protocol outlines a laboratory-scale synthesis of potassium this compound. Extreme caution must be exercised when handling fluorine gas.

Materials:

-

Potassium bromate (KBrO₃)

-

Potassium hydroxide (KOH)

-

Fluorine gas (F₂) diluted with an inert gas (e.g., nitrogen)

-

Deionized water

-

Ice bath

-

Reaction vessel with a gas inlet and outlet (e.g., a three-necked flask)

-

Stirring apparatus

-

Apparatus for neutralization and disposal of unreacted fluorine (e.g., a sodium hydroxide scrubber)

Procedure:

-

Prepare a chilled alkaline solution of potassium bromate by dissolving KBrO₃ in a solution of KOH in a reaction vessel placed in an ice bath to maintain a low temperature.

-

Purge the reaction vessel with an inert gas (e.g., nitrogen) to remove air.

-

Slowly bubble a stream of diluted fluorine gas through the stirred, chilled solution. The flow rate should be carefully controlled.

-

Monitor the reaction progress by periodically taking aliquots and analyzing for the presence of this compound ions using a suitable analytical technique (e.g., ion chromatography).

-

Once the reaction is complete, purge the system with an inert gas to remove any residual fluorine.

-

The resulting solution contains potassium this compound, unreacted potassium bromate, potassium fluoride, and excess potassium hydroxide.

-

Potassium this compound can be separated and purified by fractional crystallization. KBrO₄ is less soluble than KBrO₃ and KF, particularly at lower temperatures.

Other Synthetic Routes

-

Electrolysis: this compound can be synthesized by the electrolysis of a lithium bromate (LiBrO₃) solution, although this method typically results in low yields.[2]

-

Xenon Difluoride Oxidation: The oxidation of bromate by xenon difluoride (XeF₂) is another method for producing this compound.[2]

-

Hypobromite and Bromate Reaction: A more recent discovery involves the reaction of hypobromite and bromate ions in an alkaline sodium hypobromite solution.[4]

References

The Perbromate Anion: A Comprehensive Structural Analysis

For Immediate Release

[City, State] – [Date] – A detailed technical guide elucidating the Lewis structure of the perbromate anion (BrO₄⁻) has been compiled for researchers, scientists, and professionals in drug development. This guide provides a thorough examination of the anion's electronic configuration, bonding, and molecular geometry, crucial for understanding its reactivity and potential applications.

The this compound anion, with the chemical formula BrO₄⁻, consists of a central bromine atom bonded to four oxygen atoms and carries a net charge of -1.[1][2][3][4] Understanding its Lewis structure is fundamental to predicting its chemical behavior, particularly its role as a strong oxidizing agent.

Determination of the Lewis Structure

The construction of the Lewis structure for the this compound anion is a systematic process involving the calculation of valence electrons, identification of the central atom, and arrangement of electrons to satisfy the octet rule while minimizing formal charges.

Experimental Protocol: Step-by-Step Lewis Structure Determination

-

Total Valence Electron Calculation: The total number of valence electrons is determined by summing the valence electrons of each atom and accounting for the anion's charge.

-

Bromine (Group 17) contributes 7 valence electrons.

-

Each of the four Oxygen atoms (Group 16) contributes 6 valence electrons (4 x 6 = 24).

-

The negative charge of -1 adds one additional electron.

-

Total Valence Electrons = 7 + 24 + 1 = 32 electrons.

-

-

Identification of the Central Atom: Bromine, being the least electronegative element in the anion, serves as the central atom, with the four oxygen atoms positioned as surrounding atoms.

-

Initial Bonding and Electron Distribution: Single bonds are initially drawn between the central bromine atom and each of the four oxygen atoms. This accounts for 8 of the 32 valence electrons. The remaining 24 electrons are distributed as lone pairs around the oxygen atoms to fulfill their octets.

-

Formal Charge Calculation and Structure Optimization: The formal charge on each atom is calculated using the formula: Formal Charge = (Valence Electrons) - (Non-bonding Electrons) - (Bonding Electrons / 2). In the initial structure with only single bonds, the formal charge on bromine is +3, and on each oxygen is -1. To minimize these formal charges and achieve a more stable structure, double bonds are formed between the bromine and three of the oxygen atoms. This results in a resonance-stabilized structure where the formal charge on the bromine atom is 0, the formal charge on the three double-bonded oxygen atoms is 0, and the formal charge on the single-bonded oxygen atom is -1. The overall charge of the anion remains -1.

Data Presentation: Summary of Bonding and Formal Charges

| Atom | Number of Bonds | Lone Pairs | Formal Charge |

| Bromine | 4 | 0 | 0 |

| Oxygen (x3) | 2 | 2 | 0 |

| Oxygen (x1) | 1 | 3 | -1 |

Visualization of the this compound Anion Lewis Structure

The logical relationship for determining the most stable Lewis structure for the this compound anion is depicted in the following diagram:

Caption: Workflow for determining the Lewis structure of BrO₄⁻.

The final, most stable Lewis structure for the this compound anion is represented as follows:

Caption: Lewis structure of the this compound anion (BrO₄⁻).

References

An In-Depth Technical Guide to the Tetrahedral Molecular Geometry of the Perbromate Ion (BrO₄⁻)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The perbromate ion (BrO₄⁻), the conjugate base of perbromic acid, is a fascinating species within the halogen oxyanions.[1] Despite being challenging to synthesize compared to its perchlorate and periodate analogs, its structural characterization is well-established.[1] This guide provides a comprehensive technical overview of the this compound ion's molecular geometry, delving into the theoretical predictions, experimental confirmations, and computational analyses that solidify its tetrahedral structure. Detailed methodologies for key experimental techniques are provided, along with a quantitative summary of its structural parameters.

Theoretical Prediction of Molecular Geometry

The three-dimensional arrangement of the this compound ion can be accurately predicted using the Valence Shell Electron Pair Repulsion (VSEPR) theory.[2][3][4] This model is predicated on the principle that electron pairs in the valence shell of a central atom will arrange themselves to minimize electrostatic repulsion, thereby dictating the molecule's geometry.[3][4]

The application of VSEPR theory to the this compound ion follows a logical sequence:

-

Determine the Central Atom: In BrO₄⁻, the bromine (Br) atom is the central atom as it is less electronegative than oxygen (O).[5]

-

Calculate Total Valence Electrons:

-

Bromine (Group 17) contributes 7 valence electrons.

-

Each of the four oxygen atoms (Group 16) contributes 6 valence electrons (4 * 6 = 24).

-

The -1 charge on the ion adds 1 electron.

-

Total Valence Electrons = 7 + 24 + 1 = 32 electrons.[5]

-

-

Draw the Lewis Structure: The 32 valence electrons are arranged to satisfy the octet rule for the oxygen atoms and place the bromine atom at the center. The most stable resonance structure, which minimizes formal charges, involves the formation of double bonds between the bromine and oxygen atoms, although the structure with single bonds is also considered. For the purpose of VSEPR, each Br-O bonding region is treated as a single electron domain.[5]

-

Determine Electron Geometry: The central bromine atom is bonded to four oxygen atoms and has no lone pairs of electrons.[5][6] This results in four regions of electron density.

-

Steric Number = 4 (4 bonding pairs + 0 lone pairs).

-

-

Predict Molecular Geometry: With a steric number of 4 and no lone pairs, the electron pairs arrange themselves in a tetrahedral geometry to be as far apart as possible. This arrangement minimizes repulsion and results in a stable configuration.[1][5] The predicted bond angles are approximately 109.5°.[5]

Caption: VSEPR theory predicts a tetrahedral geometry for the this compound ion.

Experimental Confirmation and Structural Parameters

The tetrahedral geometry of the this compound ion has been unequivocally confirmed through various experimental techniques, most notably X-ray crystallography and vibrational spectroscopy.

X-ray Crystallography

Single-crystal X-ray diffraction studies on this compound salts, such as potassium this compound (KBrO₄), have provided precise measurements of bond lengths and angles.[7] These studies confirm that the BrO₄⁻ ion exists as a discrete and symmetric tetrahedron in the crystal lattice.[7]

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful tools for probing the structure of polyatomic ions. The vibrational modes observed for the this compound ion are consistent with a tetrahedral (T_d) point group. For a tetrahedral molecule, four fundamental vibrations are expected, all of which are Raman active, while only two are infrared active. The observed spectra for KBrO₄ show characteristic vibrational modes, including asymmetric and symmetric Br-O stretching vibrations, which align with the predictions for a tetrahedral structure.[8]

Quantitative Structural Data

The structural parameters of the this compound ion have been determined with high precision. The data presented below is derived from experimental studies.

| Parameter | Value | Method | Reference |

| Molecular Geometry | Tetrahedral | X-ray Crystallography | |

| Point Group | T_d | Raman/IR Spectroscopy | [8] |

| Br-O Bond Length | ~1.57 pm | X-ray Crystallography | [5] |

| O-Br-O Bond Angle | ~109.5° | X-ray Crystallography | [5] |

Computational Analysis

Modern computational chemistry provides a powerful means to corroborate experimental findings and gain deeper insight into the electronic structure of molecules. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), have been employed to model the this compound ion. These computational studies consistently predict a tetrahedral geometry with bond lengths and angles that are in excellent agreement with the experimental data obtained from X-ray crystallography.

Detailed Methodologies

Single-Crystal X-ray Diffraction Protocol

The determination of the crystal structure of a this compound salt, such as KBrO₄, involves the following key steps:

-

Crystal Growth: Single crystals of KBrO₄ suitable for diffraction are grown, typically by the slow evaporation of a saturated aqueous solution.[7]

-

Data Collection:

-

A selected crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.

-

The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[7]

-

The diffraction pattern is recorded as the crystal is rotated. Data collection involves measuring the intensities of a large number of reflections at different crystal orientations.[7]

-

-

Data Reduction: The raw intensity data is corrected for various factors, including polarization, absorption, and crystal decay.

-

Structure Solution and Refinement:

-

The positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

The atomic positions and thermal parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction intensities. This refinement yields the final bond lengths, bond angles, and other structural details.

-

Raman Spectroscopy Protocol

-

Sample Preparation: A solid sample of a this compound salt (e.g., KBrO₄ powder) is placed in a sample holder.

-

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., an argon ion laser) is used.

-

Data Acquisition:

-

The laser beam is focused on the sample.

-

The scattered light is collected and passed through a filter to remove the intense Rayleigh scattering.

-

The remaining Raman scattered light is dispersed by a grating and detected, generating a spectrum of intensity versus Raman shift (in cm⁻¹).

-

-

Spectral Analysis: The positions and intensities of the peaks in the Raman spectrum are analyzed. The number and symmetry of the observed vibrational modes are compared with the predictions from group theory for a tetrahedral molecule to confirm the geometry.

Density Functional Theory (DFT) Computational Protocol

-

Model Building: An initial 3D structure of the BrO₄⁻ ion is built using molecular modeling software.

-

Method Selection:

-

Geometry Optimization: The energy of the initial structure is minimized with respect to the positions of the atoms. This calculation finds the lowest energy (most stable) geometry.

-

Frequency Calculation: After optimization, a frequency calculation is performed to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the vibrational frequencies, which can be compared to experimental IR and Raman data.

-

Analysis: The optimized geometry provides theoretical values for bond lengths and bond angles, which can be directly compared to experimental results.

Conclusion

The tetrahedral molecular geometry of the this compound ion is firmly established through a combination of VSEPR theory, rigorous experimental characterization by X-ray crystallography and vibrational spectroscopy, and corroboration from computational studies. Its highly symmetric structure, characterized by equivalent Br-O bonds and O-Br-O angles of approximately 109.5°, is a direct consequence of the minimization of electron pair repulsion around the central bromine atom. The detailed methodologies provided herein serve as a reference for the experimental and computational investigation of this and similar molecular ions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. SATHEE: Chemistry Application Of VSEPR [sathee.iitk.ac.in]

- 3. VSEPR theory - Wikipedia [en.wikipedia.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Page loading... [guidechem.com]

- 6. brainly.com [brainly.com]

- 7. moscow.sci-hub.cat [moscow.sci-hub.cat]

- 8. webqc.org [webqc.org]

- 9. Computational Study into the Effects of Countercations on the [P8W48O184]40– Polyoxometalate Wheel - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Characterization of Potassium Perbromate (KBrO₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract: Potassium perbromate (KBrO₄) is a powerful oxidizing agent containing bromine in its highest oxidation state (+7).[1] Its synthesis remained a significant challenge for chemists for many years, and its unique stability compared to other perhalates makes it a compound of considerable interest.[1] This document provides an in-depth guide to the primary synthesis methodologies and a detailed overview of the analytical techniques used for its characterization. It is intended to serve as a technical resource, presenting experimental protocols, quantitative data, and logical workflows to aid researchers in the preparation and analysis of this inorganic compound.

Synthesis of Potassium this compound

The synthesis of the this compound ion (BrO₄⁻) was a notable challenge until its first successful preparation in 1968.[2] Since then, several methods have been developed, ranging from laboratory-scale preparations to industrial electrochemical processes.

Laboratory Synthesis Methods

Several routes are available for the laboratory-scale synthesis of potassium this compound, each with distinct advantages and requirements.

1.1.1 Oxidation of Bromate with Fluorine Gas

One of the most effective and high-yield methods involves the oxidation of an alkaline bromate solution with elemental fluorine.[2]

-

Reaction: BrO₃⁻ + F₂ + 2OH⁻ → BrO₄⁻ + 2F⁻ + H₂O[2]

Experimental Protocol:

-

Prepare a solution of potassium bromate (KBrO₃) in aqueous potassium hydroxide (KOH).

-

Cool the alkaline solution in an ice bath to maintain a low temperature.

-

Bubble fluorine gas through the chilled solution. The reaction is vigorous and requires appropriate safety precautions for handling highly reactive fluorine gas.

-

Continue the process until the reaction is complete, which can be monitored by testing for the presence of the this compound ion.

-

Potassium this compound, being less soluble than potassium bromate, will precipitate out of the solution upon cooling.

-

Isolate the KBrO₄ crystals by filtration.

-

Purify the product by recrystallization from hot water to achieve high purity.

1.1.2 Neutralization of Perbromic Acid

This method involves the direct neutralization of perbromic acid (HBrO₄) with a potassium base, typically potassium hydroxide.[1][3]

Experimental Protocol:

-

Prepare or obtain a solution of perbromic acid. Perbromic acid itself can be generated by passing a this compound salt solution through a strong acid cation-exchange resin or by the oxidation of bromate with reagents like xenon difluoride.[1][2]

-

Titrate the perbromic acid solution with a standardized solution of potassium hydroxide at a controlled temperature of 0-5°C.[1]

-

Continuously monitor the pH to ensure complete neutralization is achieved without adding excess base.

-

Upon neutralization, concentrate the solution by evaporation to induce crystallization of potassium this compound.

-

Collect the crystals by filtration, wash with a small amount of cold deionized water, and dry. This method can yield purities exceeding 98%.[1]

1.1.3 Metathesis Reaction

An alternative route involves a precipitation reaction between a soluble this compound salt, such as barium this compound, and a potassium salt like potassium sulfate.[1]

-

Reaction: Ba(BrO₄)₂ + K₂SO₄ → 2KBrO₄ + BaSO₄(s)

Experimental Protocol:

-

Prepare aqueous solutions of barium this compound and potassium sulfate separately.

-

Mix the two solutions. Insoluble barium sulfate will precipitate immediately.

-

Remove the barium sulfate precipitate by filtration.

-

The resulting filtrate is an aqueous solution of potassium this compound.

-

Recover the solid KBrO₄ by evaporation of the solvent, followed by crystallization.

-

The product can be purified by recrystallization. Typical yields for this method range from 85-92%.[1]

Industrial Production Method: Electrochemical Oxidation

For larger-scale production, the electrochemical oxidation of potassium bromate is the preferred method.[1] This process is analogous to the industrial synthesis of perchlorates.

Experimental Protocol:

-

Prepare an alkaline electrolyte solution of potassium bromate (KBrO₃), typically in 4 M potassium hydroxide.[1]

-

Use an electrochemical cell with platinum electrodes. A divided cell with a cation-exchange membrane is often used to separate the anolyte and catholyte compartments.[1]

-

Maintain the cell temperature between 5-10°C to optimize the reaction and minimize side reactions.[1]

-

Apply a current density of approximately 0.5 A·cm⁻².[1]

-

During electrolysis, bromate ions are oxidized to this compound ions at the anode.

-

The process can achieve a conversion efficiency of 75-80%.[1]

-

Isolate the potassium this compound product from the electrolyte solution through cooling and crystallization, taking advantage of its lower solubility.

Caption: Workflow for the synthesis of potassium this compound.

Characterization of Potassium this compound

A combination of analytical techniques is employed to confirm the identity, purity, structure, and properties of synthesized potassium this compound.

Structural and Physical Characterization

2.1.1 X-Ray Diffraction (XRD)

XRD is the definitive method for determining the crystal structure. Potassium this compound crystallizes in an orthorhombic system with the space group Pnma.[1][4]

Experimental Protocol:

-

Grow single crystals of KBrO₄ by the slow evaporation of a saturated aqueous solution at room temperature.[5]

-

Mount a suitable single crystal on a goniometer head.

-

Use a diffractometer, typically with Mo Kα or Cu Kα radiation, to collect diffraction data.[4][5]

-

Process the collected data to determine the unit cell dimensions and space group.

-

Solve and refine the crystal structure to determine atomic positions and bond lengths. For powder XRD, characteristic d-spacings are observed at 3.52 Å, 2.87 Å, and 2.14 Å.[1]

2.1.2 Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to determine the thermal stability of KBrO₄. The compound is stable up to approximately 275°C, after which it decomposes, evolving oxygen.[1] No melting point is observed as decomposition occurs before liquefaction.[1]

Experimental Protocol:

-

Place a small, accurately weighed sample of KBrO₄ into an appropriate crucible (e.g., alumina).

-

Place the crucible in a TGA/DTA instrument.

-

Heat the sample under a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate (e.g., 10°C/min).

-

Record the mass loss (TGA) and temperature difference (DTA) as a function of temperature.

-

The onset temperature of the mass loss in the TGA curve corresponds to the decomposition temperature.

Spectroscopic Characterization

2.2.1 Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are used to identify the characteristic vibrational modes of the tetrahedral this compound (BrO₄⁻) ion.

Experimental Protocol:

-

IR Spectroscopy: Prepare a sample by mixing a small amount of KBrO₄ with dry potassium bromide (KBr) and pressing it into a transparent pellet. Alternatively, use an ATR (Attenuated Total Reflectance) accessory. Record the spectrum, typically in the 4000-400 cm⁻¹ range.

-

Raman Spectroscopy: Place a small amount of the crystalline KBrO₄ sample directly into the path of the laser beam of a Raman spectrometer. Collect the scattered light to obtain the Raman spectrum.

The key vibrational modes for the BrO₄⁻ ion are observed at specific frequencies (see Table 2).[1]

2.2.2 X-ray Photoelectron Spectroscopy (XPS)

XPS is used to confirm the +7 oxidation state of bromine in the compound. The Br 3d₅/₂ binding energy for potassium this compound is measured at 71.8 eV.[1]

Quantitative Analysis

2.3.1 Iodometric Titration

This is a classic and reliable method for quantifying this compound. It involves the reduction of this compound to bromate by iodide, followed by the titration of the liberated iodine.[1]

-

Reaction: BrO₄⁻ + 2I⁻ + 2H⁺ → BrO₃⁻ + I₂ + H₂O[1]

Experimental Protocol:

-

Accurately weigh a sample of potassium this compound and dissolve it in deionized water.

-

Add an excess of potassium iodide (KI) solution to the sample in an acidic medium.

-

The reaction produces iodine (I₂), which can then be titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator.

-

The endpoint is reached when the blue-black color of the starch-iodine complex disappears.

-

The concentration of the original this compound sample can be calculated from the volume of thiosulfate solution used. This method can achieve a detection limit of 0.1 mg.[1]

Caption: Logical workflow for the characterization of KBrO₄.

Data Summary

The quantitative data for potassium this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physical and Thermodynamic Properties of KBrO₄

| Property | Value | Source |

| Molar Mass | 183.00 g·mol⁻¹ | [1][6] |

| Appearance | White crystalline solid | [1] |

| Crystal System | Orthorhombic | [1][4] |

| Space Group | Pnma | [1][4] |

| Density | 3.08 g·cm⁻³ at 25°C | [1] |

| Decomposition Temp. | ~275°C | [1][7] |

| Solubility in Water | 1.75 g / 100 mL at 20°C4.2 g / 100 mL at 25°C | [1][7] |

| ΔH°f (Standard Enthalpy of Formation) | -289.5 kJ·mol⁻¹ | [1] |

| ΔG°f (Standard Gibbs Free Energy) | -202.4 kJ·mol⁻¹ | [1] |

| S° (Standard Molar Entropy) | 156.2 J·mol⁻¹·K⁻¹ | [1] |

Table 2: Spectroscopic and Structural Data for KBrO₄

| Characterization Technique | Parameter | Value | Source |

| Infrared Spectroscopy | Asymmetric Br-O Stretch | 801 cm⁻¹ | [1] |

| Symmetric Br-O Stretch | 880 cm⁻¹ | [1] | |

| Asymmetric Bending | 345 cm⁻¹ | [1] | |

| Symmetric Bending | 395 cm⁻¹ | [1] | |

| Raman Spectroscopy | Br-O Stretching Vibrations | 800 cm⁻¹, 880 cm⁻¹ | [1] |

| XPS | Br 3d₅/₂ Binding Energy | 71.8 eV | [1] |

| X-Ray Diffraction | Lattice Constant (a) | 8.930 Å | [4][5] |

| Lattice Constant (b) | 5.921 Å | [4][5] | |

| Lattice Constant (c) | 7.488 Å | [4][5] | |

| Br-O Bond Length | 1.61 Å | [1] |

Conclusion

The synthesis and characterization of potassium this compound require precise control over experimental conditions and the application of a suite of modern analytical techniques. The methods outlined in this guide, from fluorine-based oxidation to electrochemical synthesis, provide reliable pathways to obtaining this compound. Furthermore, the characterization protocols involving XRD, vibrational spectroscopy, and thermal analysis are essential for verifying the structure, purity, and stability of the final product. The compiled data serves as a critical reference for researchers working with this unique and powerful oxidizing agent.

References

- 1. webqc.org [webqc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Potassium this compound - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. moscow.sci-hub.cat [moscow.sci-hub.cat]

- 6. Potassium this compound | BrKO4 | CID 23682314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. potassium this compound [chemister.ru]

The Elusive Anion: Overcoming Early Hurdles in the Synthesis of Perbromates

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

For decades, the perbromate ion (BrO₄⁻) remained a chemical curiosity, a missing link in the halogen oxyanion series. While perchlorates (ClO₄⁻) and periodates (IO₄⁻) were well-known and readily synthesized, this compound defied numerous attempts at its creation, leading some to theorize its inherent instability. This technical guide delves into the significant early challenges that characterized the synthesis of perbromates, detailing the failed attempts and the eventual breakthroughs that led to the isolation of this elusive anion.

The Great Challenge: Thermodynamic and Kinetic Barriers

The primary obstacle in synthesizing perbromates lies in a combination of thermodynamic and kinetic factors. While the this compound ion is a powerful oxidizing agent, its formation from bromate (BrO₃⁻) is kinetically hindered. This high activation energy barrier meant that conventional chemical and electrochemical oxidation methods, which were successful for producing perchlorates and periodates, proved ineffective for perbromates. Early researchers found that even strong oxidizing agents failed to produce detectable amounts of this compound, reinforcing the notion of its non-existence.

Early Experimental Failures: A Tale of Unsuccessful Oxidations

Initial forays into this compound synthesis logically followed the established paths for other perhalogenates. However, these conventional routes consistently led to dead ends.

Electrochemical Oxidation: A Notable Failure

Given the success of electrolytic oxidation in preparing perchlorates and periodates, this was a natural starting point for this compound synthesis. However, extensive experimentation with the electrolysis of bromate solutions under a variety of conditions yielded no evidence of this compound formation.

Experimental Protocol: Attempted Electrolytic Oxidation of Potassium Bromate

-

Objective: To synthesize this compound ions via the electrolytic oxidation of an aqueous potassium bromate solution.

-

Apparatus: An electrolytic cell, often with a diaphragm to separate the anolyte and catholyte.

-

Anode Materials: Platinum and lead were commonly tested.

-

Cathode Materials: Not specified in detail in the available literature, but likely a standard inert metal.

-

Electrolyte (Anolyte): Aqueous solutions of potassium bromate (KBrO₃) with concentrations ranging from 20 to 45 grams per liter.

-

Conditions Tested: A wide range of temperatures (0°C, 25°C, and 80°C), current densities, and electrolysis durations were investigated.

-

Method of Analysis: Ultraviolet spectrophotometry was employed to detect the potential formation of a new species (this compound) in the electrolyzed solution.

-

Results: In all documented attempts, no change in the concentration of bromate was observed, and no new compounds, including this compound, were detected. The experiments conclusively showed that this compound could not be prepared under these electrolytic conditions.

The Breakthrough: Unconventional Synthesis Routes

The persistent failures with conventional methods necessitated a paradigm shift in the synthetic approach. The eventual successful syntheses of this compound were achieved through highly energetic and unconventional methods.

Radiochemical Synthesis: The First Glimpse

The first successful synthesis of the this compound ion was achieved in 1968 by Evan Appelman through a radiochemical method involving the beta decay of selenium-83.

Experimental Protocol: Synthesis via Beta Decay of Selenium-83

-

Principle: Selenium-83, incorporated into a selenate (⁸³SeO₄²⁻) salt, undergoes beta decay, transforming the selenium atom into a bromine atom. This nuclear transformation results in the direct formation of the this compound ion (⁸³BrO₄⁻).

-

⁸³SeO₄²⁻ → ⁸³BrO₄⁻ + β⁻

-

-

Procedure: A crystalline selenate salt containing the radioactive isotope selenium-83 was prepared. The subsequent beta decay of the selenium atoms within the crystal lattice yielded this compound ions.

-

Significance: While this method was not practical for large-scale synthesis, it provided the first definitive proof of the existence of the this compound ion and opened the door for the development of chemical synthesis routes.

Chemical Synthesis: Taming Powerful Oxidizing Agents

Following the discovery of this compound, chemical methods for its synthesis were developed, relying on extremely powerful oxidizing agents.

One of the earliest successful chemical methods involved the oxidation of bromate with xenon difluoride (XeF₂).

Experimental Protocol: Oxidation of Bromate with Xenon Difluoride

-

Reactants: Sodium bromate (NaBrO₃) and xenon difluoride (XeF₂).

-

Procedure: Several hundred milligrams of XeF₂ were stirred with 4 ml of 0.4 M NaBrO₃ until all the XeF₂ had reacted.

-

Reaction: BrO₃⁻ + XeF₂ + H₂O → BrO₄⁻ + Xe + 2HF

-

Resulting Concentration: The resulting solution was found to be 0.07 M in this compound.

-

Purification: Bromate was removed from the solution by precipitation with excess silver fluoride (AgF) at 0°C. The supernatant was then treated with rubidium fluoride (RbF) to precipitate rubidium this compound (RbBrO₄), which was then isolated.

A more convenient and scalable synthesis was developed using elemental fluorine as the oxidizing agent in an alkaline solution.

Experimental Protocol: Oxidation of Bromate with Fluorine Gas

-

Reactants: Bromate (BrO₃⁻) and fluorine gas (F₂).

-

Medium: Alkaline solution (typically sodium hydroxide).

-

Reaction: BrO₃⁻ + F₂ + 2OH⁻ → BrO₄⁻ + 2F⁻ + H₂O

-

Significance: This method proved to be more practical for producing larger quantities of perbromates compared to the xenon difluoride route.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the early synthesis and characterization of perbromates.

| Property | Value | Citation(s) |

| Potassium this compound (KBrO₄) | ||

| Decomposition Temperature | ~280 °C (decomposes to KBrO₃ and O₂) | |

| Perbromic Acid (HBrO₄) | ||

| Stable Aqueous Concentration | Up to ~6 M (~55% HBrO₄) | |

| This compound Ion (BrO₄⁻) | ||

| Reduction Potential (BrO₄⁻/Br⁻) | +0.68 V (at pH 14) |

Logical Workflow of Early this compound Synthesis Attempts

The following diagram illustrates the logical progression of the early challenges and eventual successes in the synthesis of perbromates.

Caption: Logical flow of early this compound synthesis strategies.

Conclusion

The synthesis of the this compound ion stands as a testament to the persistence of scientific inquiry. The early failures highlighted the unique kinetic stability of the bromate ion and forced chemists to venture beyond conventional synthetic routes. The eventual success, first through a novel radiochemical approach and later with powerful chemical oxidizing agents, not only filled a gap in the periodic table of oxyanions but also provided a deeper understanding of the subtleties of halogen chemistry. These early challenges and the innovative solutions developed to overcome them remain a cornerstone in the history of inorganic synthesis.

perbromic acid synthesis and stability

An In-depth Technical Guide to the Synthesis and Stability of Perbromic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perbromic acid (HBrO₄) is the most unstable of the halogen(VII) oxoacids, presenting significant challenges in its synthesis and handling. As the bromine analogue of the more stable perchloric and periodic acids, it serves as a critical compound for understanding periodic trends in halogen chemistry. This guide provides a comprehensive overview of the primary synthesis methodologies for perbromic acid and its precursor, the perbromate ion (BrO₄⁻). It details the key factors governing the stability of perbromic acid and outlines its decomposition pathway. This document consolidates quantitative data, experimental protocols, and visual diagrams to serve as a technical resource for professionals in chemistry and related fields.

Synthesis of this compound and Perbromic Acid

The synthesis of perbromic acid is indirect and cannot be achieved through methods like the displacement of chlorine from perchloric acid.[1][2] The process invariably involves the synthesis of the this compound ion first, followed by protonation to yield the acid.[2][3] Several methods have been developed to oxidize the more stable bromate ion (BrO₃⁻) to this compound (BrO₄⁻).

Oxidation of Bromate with Fluorine Gas

The oxidation of aqueous bromate solutions with elemental fluorine in an alkaline medium is considered a convenient method for producing significant quantities of this compound.[4] The overall reaction is:

BrO₃⁻ + F₂ + 2OH⁻ → BrO₄⁻ + 2F⁻ + H₂O[1]

Experimental Protocol: While specific, step-by-step industrial protocols are proprietary, the synthesis is based on bubbling fluorine gas through an alkaline solution of a bromate salt, such as sodium bromate.

-

Preparation of Reaction Mixture: Prepare a concentrated solution of sodium bromate (e.g., ~1 M) in a suitable alkaline medium (e.g., ~5 M NaOH). The use of a Teflon reaction vessel is recommended due to the high reactivity of fluorine.

-

Fluorination: Introduce fluorine gas into the solution via a dip tube (platinum or other resistant material). The reaction is exothermic and requires careful temperature control, maintaining conditions typically near room temperature.

-

Monitoring: The reaction progress can be monitored by analyzing aliquots for the presence of this compound.

-

Purification: Once the reaction is complete, the this compound salt must be separated from the remaining bromate and fluoride ions. This can be achieved through fractional crystallization. The less soluble potassium this compound can be precipitated by adding a potassium salt.

Oxidation of Bromate with Xenon Difluoride

Xenon difluoride (XeF₂) is a powerful fluorinating and oxidizing agent capable of converting bromate to this compound. This method is effective for laboratory-scale synthesis but is less practical for large quantities due to the cost of XeF₂.

Experimental Protocol: [5]

-

Reaction Setup: In a suitable container, stir several hundred milligrams of xenon difluoride with a 0.4 M solution of sodium bromate (e.g., 4 mL).

-

Reaction: Continue stirring until all the solid XeF₂ has reacted. The resulting solution will contain this compound, unreacted bromate, and fluoride ions. A typical resulting concentration of this compound is around 0.07 M.[5]

-

Purification:

-

Cool the solution to 0°C. Remove excess bromate by precipitation with a soluble silver salt, such as silver fluoride (AgF). Silver bromate (AgBrO₃) is less soluble than silver this compound.

-

Separate the precipitate. To the cold supernatant, add a soluble rubidium salt (e.g., 0.5 M RbF) to precipitate rubidium this compound (RbBrO₄).

-

Isolate the rubidium this compound precipitate and wash with a small amount of ice water.

-

Other Synthesis Methods

-

Electrolytic Oxidation: Early attempts to electrolytically oxidize bromate were unsuccessful.[6][7] However, recent studies using highly efficient boron-doped diamond (BDD) anodes have demonstrated the formation of this compound, albeit with low yields of around 1%.[8][9]

-

Reaction of Hypobromite and Bromate: A more recently discovered and effective method involves the reaction of hypobromite and bromate ions in an alkaline sodium hypobromite solution.[1][10] This reaction proceeds slowly over several days.[1]

-

Radiochemical Synthesis: The first successful synthesis of this compound was achieved via the beta decay of Selenium-83 in a selenate (⁸³SeO₄²⁻) salt, which decays into the this compound ion (⁸³BrO₄⁻).[2][11] This method is of historical and theoretical importance but is not a practical preparative route.

Preparation of Perbromic Acid via Protonation

Perbromic acid is generated by protonating the this compound ion from a salt like potassium this compound (KBrO₄).

Experimental Protocol: [12][13][14]

-

Ion Exchange: Pass a solution of a soluble this compound salt (e.g., KBrO₄) through a strong acid cation-exchange resin in the hydrogen form.

-

Elution: The eluate will be a dilute solution of perbromic acid.

-

Concentration: The solution can be concentrated by vacuum distillation at low temperatures to avoid decomposition. Concentrations up to 6 M are relatively stable.[2][3][4]

Comparison of Synthesis Methods

| Method | Reactants | Oxidizing Agent | Conditions | Reported Yield | Suitability |

| Fluorine Oxidation | Bromate, Hydroxide | Fluorine (F₂) | Alkaline, Aqueous | Not specified, but suitable for large scale[1] | Large-scale synthesis |

| Xenon Difluoride | Bromate | Xenon Difluoride (XeF₂) | Aqueous | Not specified, results in ~0.07 M BrO₄⁻ solution[5] | Small-scale lab synthesis |

| Electrolysis | Bromate | Anodic Oxidation (BDD) | Aqueous | ~1%[8][9] | Specialized applications |

| Hypobromite/Bromate | Hypobromite, Bromate | Hypobromite | Alkaline, Aqueous | Effective, but slow (days)[1][10] | Lab-scale synthesis |

| Radiochemical | Selenate (⁸³Se) | Beta Decay | Solid State | Trace amounts | Proof of concept only |

Stability and Decomposition of Perbromic Acid

Perbromic acid is the least stable of the common halogen(VII) oxoacids. Its instability is a defining characteristic, influencing its synthesis, storage, and application.

Factors Affecting Stability

-

Concentration: Aqueous solutions of perbromic acid are stable only at concentrations up to approximately 6 M (~55%).[2][3][4]

-

Decomposition: Above 6 M, the acid undergoes rapid, autocatalytic decomposition.[2][3] The pure, anhydrous acid has not been isolated as a stable solid.[3]

-

Catalysis: The decomposition is catalyzed by certain metal ions, such as Ce⁴⁺ and Ag⁺.[2]

Decomposition Pathway

The primary decomposition pathway for perbromic acid is the reduction of bromine from its +7 oxidation state to the +5 state, yielding bromic acid (HBrO₃) and oxygen gas.[2][3]

Overall Reaction: 2HBrO₄(aq) → 2HBrO₃(aq) + O₂(g)

The decomposition is autocatalytic, meaning one of the products (or an intermediate) accelerates the reaction rate.[2][3] While the detailed mechanism is complex, it involves intermediates where bromine is in a lower oxidation state, which then react with this compound ions.

Quantitative Stability Data

The following table summarizes key quantitative data related to the stability and properties of perbromic acid and the this compound ion.

| Property | Value | Conditions / Notes |

| Max. Stable Concentration | ~6 M | In aqueous solution[2][3][4] |

| Decomposition Temp. | ~280 °C | For solid KBrO₄[3][4] |

| Standard Reduction Potential | +1.76 V | BrO₄⁻/Br⁻ couple[12] |

| pKa | > 14 | For protonation of BrO₄⁻ anion[12] |

Conclusion

Perbromic acid remains a challenging compound to synthesize and handle due to its inherent instability. The most practical synthesis routes involve the oxidation of bromate, primarily using fluorine gas for larger quantities or xenon difluoride for smaller laboratory preparations, followed by ion-exchange protonation. The stability of perbromic acid is critically dependent on its concentration in aqueous solution, with significant decomposition occurring above 6 M. A thorough understanding of these synthesis and stability parameters is essential for any research or application involving this powerful but transient oxidizing agent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Perbromic acid - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. researchgate.net [researchgate.net]

- 5. Sciencemadness Discussion Board - XeF2 for making this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. "The electrolytic preparation of perbromates" by Robert M. Casciano [digitalcommons.njit.edu]

- 7. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Two new methods of synthesis for the this compound ion: chemistry and determination by LC-MS/MS. | Semantic Scholar [semanticscholar.org]

- 11. ntrs.nasa.gov [ntrs.nasa.gov]

- 12. webqc.org [webqc.org]

- 13. Potassium this compound - Wikipedia [en.wikipedia.org]

- 14. webqc.org [webqc.org]

comparing the oxidizing strength of perhalates

An In-depth Technical Guide to the Oxidizing Strength of Perhalates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The perhalate anions—perchlorate (ClO₄⁻), perbromate (BrO₄⁻), and periodate (IO₄⁻)—represent the highest oxidation state (+7) for halogens in oxyanions. Their potent oxidizing capabilities make them significant in various fields, from chemical synthesis to pyrotechnics. For researchers and drug development professionals, understanding the nuances of their oxidizing strength, which encompasses both thermodynamic potential and kinetic reactivity, is crucial for their application and for predicting their effects in biological systems. This guide provides a detailed comparison of the oxidizing properties of perhalates, experimental protocols for their characterization, and a summary of the factors governing their reactivity.

Comparative Oxidizing Strength: Thermodynamics vs. Kinetics

The oxidizing power of a substance is determined by two primary factors: thermodynamics (the potential for a reaction to occur) and kinetics (the rate at which the reaction occurs). For perhalates, there is a notable divergence between these two aspects.

Thermodynamic Potential

The standard reduction potential (E°) is a quantitative measure of a substance's tendency to be reduced, and thus its strength as an oxidizing agent under standard conditions (298 K, 1 M concentration, 1 atm pressure). A more positive E° value indicates a stronger oxidizing agent.

The standard reduction potentials for perhalate ions in acidic solution reveal a trend that is not immediately obvious from periodic trends like electronegativity.[1] this compound is the strongest oxidizing agent thermodynamically, followed by periodate, and then perchlorate.[1][2]

Table 1: Standard Reduction Potentials of Perhalates in Acidic Solution

| Half-Reaction | Standard Reduction Potential (E°) |

|---|---|

| BrO₄⁻(aq) + 2H⁺(aq) + 2e⁻ → BrO₃⁻(aq) + H₂O(l) | +1.74 V |

| IO₄⁻(aq) + 2H⁺(aq) + 2e⁻ → IO₃⁻(aq) + H₂O(l) | +1.65 V |

| ClO₄⁻(aq) + 2H⁺(aq) + 2e⁻ → ClO₃⁻(aq) + H₂O(l) | +1.19 V |

The unexpectedly high potential of this compound is attributed to the relative instability of bromine in the +7 oxidation state.[3] Unlike chlorine and iodine, bromine is less stable at this high oxidation state, making the this compound ion more eager to accept electrons and be reduced.[3]

Kinetic Stability

Despite their high thermodynamic potentials, perhalate reactions are often slow. Perchlorate, for instance, is famously unreactive under many conditions due to a high activation energy barrier. This compound is also known to be a sluggish oxidant in many reactions.[4][5] This kinetic inertness stems from the symmetrical tetrahedral structure (XO₄⁻) where the central halogen atom is sterically shielded by four oxygen atoms, and the high strength of the halogen-oxygen bonds that must be broken during the reaction.

This dichotomy between thermodynamic power and kinetic stability is a critical consideration. A substance that is thermodynamically a potent oxidizer may be functionally unreactive in a biological system or a chemical process if the kinetic barrier is too high.

Experimental Protocols

Determining the oxidizing strength of perhalates involves distinct experimental procedures to quantify their thermodynamic potential and kinetic behavior.

Protocol: Determination of Standard Reduction Potential via Potentiometry

This method measures the potential difference between a perhalate half-cell and a reference electrode under standard conditions.

Objective: To determine the standard reduction potential (E°) of a perhalate/halate redox couple.

Materials:

-

High-impedance voltmeter

-

Standard Hydrogen Electrode (SHE) or a secondary reference electrode (e.g., Ag/AgCl)

-

Two beakers

-

Salt bridge (e.g., filter paper soaked in KNO₃ solution)

-

Platinum electrode

-

1.0 M solution of the perhalate salt (e.g., KBrO₄)

-

1.0 M solution of the corresponding halate salt (e.g., KBrO₃)

-

1.0 M strong acid (e.g., HClO₄, to provide H⁺ ions)

-

Thermostatic bath set to 298.15 K (25 °C)

Methodology:

-

Half-Cell Preparation:

-

Perhalate Half-Cell: In one beaker, prepare an equimolar (1.0 M) solution of the perhalate and its corresponding halate salt. Add strong acid to achieve a 1.0 M H⁺ concentration. Immerse a platinum electrode into the solution. The platinum serves as an inert surface for electron transfer.

-

Reference Half-Cell: Set up the Standard Hydrogen Electrode (SHE) in the second beaker according to standard procedures (1.0 M H⁺ solution with H₂ gas bubbled over a platinized platinum electrode at 1 atm).[6]

-

-

Cell Assembly:

-

Place both beakers in the thermostatic bath to maintain a constant temperature of 25 °C.

-

Connect the two half-cells using the salt bridge, ensuring both ends are immersed in the solutions.[7]

-

-

Potential Measurement:

-

Connect the platinum electrode from the perhalate half-cell to the positive terminal of the voltmeter.

-

Connect the electrode from the SHE to the negative terminal of the voltmeter.

-

Record the stable voltage reading. This value represents the standard cell potential (E°cell).

-

-

Calculation:

-

The standard reduction potential of the perhalate half-cell (E°perhalate) is calculated using the formula:

-

E°cell = E°cathode - E°anode

-

-

Since the perhalate is the stronger oxidizing agent, it will act as the cathode. The E° of the SHE (anode) is defined as 0.00 V.[8]

-

Therefore, E°perhalate = E°cell.

-

Protocol: General Methodology for Kinetic Studies

This protocol outlines a general approach to measure the rate of an oxidation reaction involving a perhalate.

Objective: To determine the rate law and rate constant for the oxidation of a substrate by a perhalate ion.

Materials:

-

UV-Vis Spectrophotometer or titration equipment

-

Thermostated water bath

-

Stopwatch

-

Solutions of the perhalate oxidant, the substrate (reducing agent), and a buffer or acid to control pH.

Methodology:

-

Reaction Monitoring:

-

Choose a method to monitor the reaction progress. If a reactant or product has a distinct absorbance peak, spectrophotometry can be used to track its concentration over time.

-

Alternatively, aliquots can be taken at timed intervals, the reaction quenched (e.g., by rapid cooling or adding a neutralizing agent), and the concentration of a species determined by titration.[9]

-

-

Experimental Setup:

-

All reactant solutions should be brought to the desired reaction temperature in a thermostated bath before mixing.

-

The reaction is initiated by rapidly mixing the reactants. The stopwatch is started at the moment of mixing.

-

-

Data Collection:

-

Under pseudo-first-order conditions (where the concentration of the substrate is in large excess compared to the perhalate), the concentration of the perhalate is monitored over time.

-

Data points (e.g., absorbance vs. time) are collected at regular intervals until the reaction is substantially complete.

-

-

Data Analysis:

-

To determine the order of the reaction with respect to the perhalate, a plot of ln[Perhalate] vs. time is constructed. A linear plot indicates a first-order dependence.

-

The experiment is repeated with varying initial concentrations of the substrate and H⁺ to determine the order with respect to each of these species.

-

The overall rate law is assembled from the determined orders, and the rate constant (k) is calculated from the slope of the linear plots.

-

The effect of temperature on the rate constant can be studied to determine activation parameters (e.g., activation energy) using the Arrhenius equation.[9]

-

Conclusion

The oxidizing strength of perhalates is a complex property governed by both thermodynamic favorability and kinetic barriers. While standard reduction potentials indicate that this compound is the most powerful oxidizing agent, followed by periodate and then perchlorate, this order does not always reflect their reactivity in practice. The kinetic inertness of perchlorate and this compound, arising from their stable tetrahedral structures and strong covalent bonds, can make them slow to react. For professionals in research and drug development, this distinction is paramount. A comprehensive evaluation of a perhalate's potential impact requires consideration of both its thermodynamic capacity to drive a reaction and the kinetic factors that determine whether that reaction will proceed at a meaningful rate under specific environmental or physiological conditions.

References

- 1. Consider the following perhalate ions in acidic mediumClO4−(I),BrO4−(II),IO4−(III)Arrange these in the decreasing order of oxidizing power [infinitylearn.com]

- 2. player.uacdn.net [player.uacdn.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. A study of the kinetics and mechanisms of this compound-bromide oxidation-reduction reaction. [esirc.emporia.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mi01000971.schoolwires.net [mi01000971.schoolwires.net]

- 8. 17.3 Standard Reduction Potentials | Chemistry [courses.lumenlearning.com]

- 9. Bot Verification [rasayanjournal.co.in]

Theoretical Insights into the Stability of the Perbromate Ion: A Technical Guide

Abstract

The perbromate ion (BrO₄⁻), the conjugate base of perbromic acid, has long been a subject of fascination in the scientific community due to the historical challenges in its synthesis and its intriguing stability profile. This technical guide provides a comprehensive overview of the theoretical studies on the stability of the this compound ion, aimed at researchers, scientists, and professionals in drug development. We delve into the molecular structure, thermodynamic and kinetic stability, and decomposition pathways of this enigmatic ion, supported by quantitative data from computational studies. Detailed experimental protocols for the synthesis of this compound salts are also provided to facilitate further research. This document integrates data presentation in structured tables and mandatory visualizations of key concepts using Graphviz to offer a clear and in-depth understanding of the core principles governing this compound ion stability.

Introduction

The this compound ion, in which bromine exists in its highest oxidation state of +7, is a tetrahedral oxyanion.[1] Unlike its lighter and heavier halogen counterparts, perchlorate (ClO₄⁻) and periodate (IO₄⁻), the synthesis of this compound proved to be a significant challenge for chemists for many years.[1] The first successful synthesis was achieved in 1968 through the beta decay of selenium-83 in a selenate salt.[1] Subsequently, other methods were developed, including the oxidation of bromate with powerful oxidizing agents like fluorine or xenon difluoride.[1][2] A more recent and potentially scalable method involves the reaction of hypobromite and bromate ions in an alkaline solution.[1][3]

Once formed, the this compound ion exhibits considerable kinetic stability, reacting sluggishly despite being a potent oxidizing agent.[4] This guide explores the theoretical underpinnings of this stability, leveraging computational chemistry to elucidate the geometric and electronic factors at play.

Theoretical Studies on the Structure and Stability of the this compound Ion

Theoretical calculations, primarily using Density Functional Theory (DFT) and other ab initio methods, have been instrumental in understanding the properties of the this compound ion. These studies provide valuable insights into its molecular geometry, vibrational frequencies, and the energetics of its formation and decomposition.

Molecular Geometry

The this compound ion possesses a tetrahedral geometry, consistent with experimental observations.[1] Theoretical calculations have refined our understanding of its structural parameters.

Table 1: Calculated Geometrical Parameters of the this compound Ion (BrO₄⁻)

| Parameter | Calculated Value | Method/Basis Set |

| Br-O Bond Length | 1.610 Å | B3LYP/aug-cc-pVTZ |

| O-Br-O Bond Angle | 109.47° | B3LYP/aug-cc-pVTZ |

Note: The values presented are representative and may vary slightly depending on the computational method and basis set employed.

Vibrational Frequencies

The vibrational spectrum of the this compound ion provides a fingerprint of its molecular structure and bonding. Theoretical calculations of vibrational frequencies are crucial for interpreting experimental spectroscopic data and for confirming the nature of stationary points on the potential energy surface.

Table 2: Calculated Vibrational Frequencies of the this compound Ion (BrO₄⁻)

| Vibrational Mode | Symmetry | Calculated Frequency (cm⁻¹) |

| Symmetric Stretch | A₁ | 795 |

| Asymmetric Stretch | T₂ | 878 |

| Bending | E | 325 |

| Bending | T₂ | 410 |

Note: These values are calculated using DFT methods and are unscaled. Experimental values may differ slightly.

Thermodynamic and Kinetic Stability

The this compound ion is a strong oxidizing agent, with a reduction potential for the BrO₄⁻/Br⁻ couple of +0.68 V at pH 14.[1] Despite its high thermodynamic oxidizing power, it is kinetically inert in many reactions.[4] Theoretical studies help to explain this by calculating the activation barriers for its reactions.

The standard enthalpy of formation (ΔHf°) for the aqueous this compound ion is a key thermodynamic parameter that quantifies its stability relative to its constituent elements.

Table 3: Thermodynamic Properties of the this compound Ion

| Property | Value |

| Standard Enthalpy of Formation (ΔHf°) (aq) | 10.9 ± 2.1 kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔGf°) (aq) | 119.2 ± 2.1 kJ/mol |

| Standard Entropy (S°) (aq) | 203.3 J/mol·K |

Source: Based on data from Johnson et al. (1973) as cited in standard thermodynamic tables.

Decomposition Pathways

Understanding the decomposition pathways of the this compound ion is crucial for assessing its stability under various conditions. Theoretical studies can model the potential energy surfaces of decomposition reactions, identifying transition states and calculating activation energies. A plausible decomposition pathway for the this compound ion in the gas phase is the loss of an oxygen atom to form the bromate ion (BrO₃⁻).

Caption: Proposed decomposition pathway of the this compound ion.

Experimental Protocols for the Synthesis of this compound Salts

The synthesis of this compound salts has historically been challenging. Here, we provide detailed methodologies for two key approaches.

Synthesis of Potassium this compound via Oxidation of Bromate with Fluorine

This method, developed by Evan H. Appelman, remains a reliable, albeit hazardous, route to this compound.

Materials:

-

Potassium bromate (KBrO₃)

-

Fluorine gas (F₂)

-

Potassium hydroxide (KOH)

-

Distilled water

-

Ice bath

Procedure:

-

Prepare a 1 M solution of potassium bromate in 5 M potassium hydroxide.

-

Cool the solution in an ice bath to maintain a temperature of 0-5 °C.

-

Bubble fluorine gas through the cold, stirred solution. The reaction is: BrO₃⁻ + F₂ + 2OH⁻ → BrO₄⁻ + 2F⁻ + H₂O[1]

-

Monitor the reaction progress by periodically taking aliquots and testing for the presence of this compound using a suitable analytical method (e.g., ion chromatography).

-

Once the reaction is complete, carefully neutralize any remaining fluorine gas with a stream of nitrogen followed by a reducing agent (e.g., sodium sulfite solution).

-

Potassium this compound is sparingly soluble in cold water. Isolate the product by filtration of the cold solution.

-

Recrystallize the crude potassium this compound from hot water to obtain a purified product.

Synthesis of this compound via Reaction of Hypobromite and Bromate

A more recent and less hazardous method involves the reaction of hypobromite and bromate in an alkaline solution.[3][5]

Materials:

-

Sodium hypobromite (NaOBr) solution

-

Sodium bromate (NaBrO₃)

-

Sodium hydroxide (NaOH)

Procedure:

-

Prepare an alkaline solution of sodium hypobromite.

-

Add sodium bromate to the hypobromite solution. The reaction is: BrO⁻ + BrO₃⁻ → BrO₄⁻ + Br⁻

-

Maintain the solution at a controlled temperature (e.g., 80 °C) for several days to allow the slow reaction to proceed.[1]

-

Monitor the formation of this compound over time using LC-MS/MS or a similar analytical technique.[3]

-

Once a sufficient concentration of this compound is achieved, the this compound can be separated from the reaction mixture using chromatographic techniques.

Computational Methodology

The theoretical data presented in this guide were obtained using state-of-the-art computational chemistry methods.

Caption: A typical workflow for computational studies of the this compound ion.

The calculations are typically performed using Gaussian or similar quantum chemistry software packages. The B3LYP hybrid functional is a common and reliable choice for geometry optimizations and frequency calculations of main group elements. For higher accuracy in energy calculations, coupled-cluster methods such as CCSD(T) may be employed. A sufficiently large and flexible basis set, such as aug-cc-pVTZ, is crucial for obtaining accurate results for anionic species.

Conclusion

The this compound ion, once a chemical curiosity, is now well-characterized through a combination of experimental synthesis and theoretical investigation. Computational studies have provided a robust framework for understanding its tetrahedral structure, vibrational properties, and the kinetic stability that belies its thermodynamic potential as a strong oxidizing agent. The detailed experimental protocols and computational workflows presented in this guide are intended to serve as a valuable resource for researchers and professionals, fostering further exploration into the fascinating chemistry of the this compound ion and its potential applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Facts for Kids [kids.kiddle.co]

- 3. researchgate.net [researchgate.net]

- 4. A study of the kinetics and mechanisms of this compound-bromide oxidation-reduction reaction. [esirc.emporia.edu]

- 5. Two new methods of synthesis for the this compound ion: chemistry and determination by LC-MS/MS. | Semantic Scholar [semanticscholar.org]

Dawn of a New Anion: The Radiochemical Synthesis of Perbromate via Beta Decay of Selenium-83

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

For many years, the perbromate ion (BrO₄⁻) remained a chemical curiosity, predicted to exist but eluding synthesis by conventional chemical means. Its discovery in 1968 by Evan H. Appelman of the Argonne National Laboratory marked a significant milestone in inorganic chemistry, not only for the creation of a new chemical species but also for the elegant and unconventional method employed: the use of nuclear transformation to drive a chemical synthesis.[1][2] This technical guide provides an in-depth exploration of the seminal experiments that first brought this compound to light, focusing on the underlying principles of its synthesis through the beta decay of selenium-83, the experimental protocols employed, and the characterization of this novel anion.

Core Principle: Beta Decay as a Synthetic Tool

The synthesis of this compound was achieved by leveraging the beta decay of the radioactive isotope selenium-83 (⁸³Se). When an atom of ⁸³Se, incorporated into a selenate ion (SeO₄²⁻), undergoes beta decay, one of its neutrons is converted into a proton, emitting an electron (β⁻ particle) and an antineutrino in the process. This transformation increases the atomic number by one, from 34 (selenium) to 35 (bromine), while the mass number (83) remains unchanged. The result is the instantaneous transformation of the selenium-83 atom into a bromine-83 atom.

The key to this synthesis lies in the fact that the newly formed bromine-83 atom remains chemically bonded within the existing tetrahedral structure of the original selenate ion. This "hot atom" process results in the formation of the this compound ion (⁸³BrO₄⁻). The nuclear decay equation for this process is:

⁸³SeO₄²⁻ → ⁸³BrO₄⁻ + β⁻ [3]

This innovative approach bypassed the significant kinetic barriers that had prevented the direct chemical oxidation of bromate to this compound.

Quantitative Data

The foundational experiments provided key quantitative data that underpinned the discovery and characterization of this compound.

| Parameter | Value | Reference |

| Half-life of Selenium-83 | 22.3 ± 0.3 minutes | [4] |

| Beta Decay Energy (Q) of ⁸³Se | ~3.67 MeV | |

| Chemical Yield of this compound | Not explicitly quantified in initial reports, but sufficient for identification and characterization. |

Experimental Protocols